4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
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Overview
Description
4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(propan-2-yl)phenol with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the mixture for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted aromatic derivatives .
Scientific Research Applications
4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic and heterocyclic structures allow it to engage in π-π interactions and hydrogen bonding with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanoate
- 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanoate
Uniqueness
What sets 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate apart from similar compounds is its specific ester linkage and the presence of both aromatic and heterocyclic moieties. This unique structure contributes to its diverse reactivity and broad range of applications .
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H19NO4/c1-12(2)14-8-10-15(11-9-14)25-20(24)13(3)21-18(22)16-6-4-5-7-17(16)19(21)23/h4-13H,1-3H3 |
InChI Key |
RHXZKGYBVODWBO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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